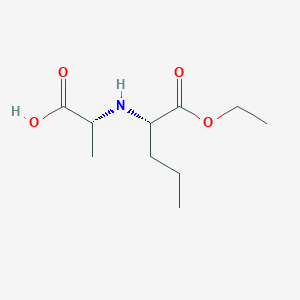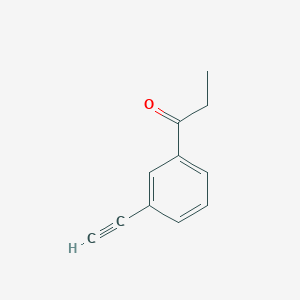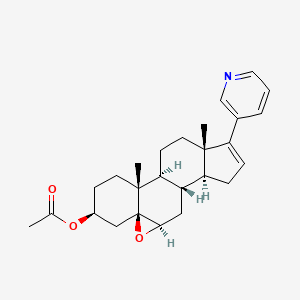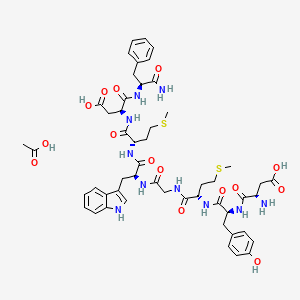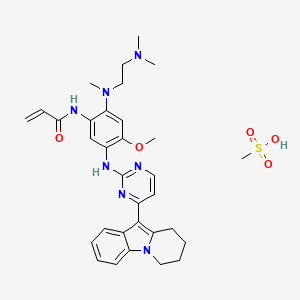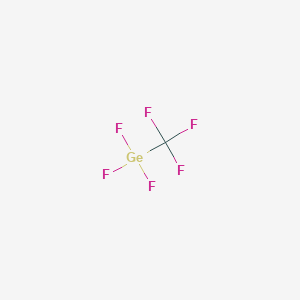
Trifluoro(trifluoromethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(trifluoromethyl)germane is an organogermanium compound characterized by the presence of both trifluoromethyl and trifluorogermyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
GeCl4+CF3Li→Ge(CF3)4+LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoro(trifluoromethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl radicals.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a frequently used reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and trifluoromethyl radicals.
Reduction: Reduced germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trifluoro(trifluoromethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and use in drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of trifluoro(trifluoromethyl)germane involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylsilane: Similar in structure but contains silicon instead of germanium.
Trifluoromethylstannane: Contains tin instead of germanium.
Trifluoromethyllead: Contains lead instead of germanium.
Comparison: Trifluoro(trifluoromethyl)germane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds are generally less toxic and more environmentally friendly, making them attractive for various applications.
Eigenschaften
CAS-Nummer |
1512-15-8 |
|---|---|
Molekularformel |
CF6Ge |
Molekulargewicht |
198.63 g/mol |
IUPAC-Name |
trifluoro(trifluoromethyl)germane |
InChI |
InChI=1S/CF6Ge/c2-1(3,4)8(5,6)7 |
InChI-Schlüssel |
IHQKJGIFXSEBGX-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
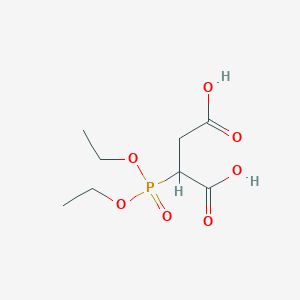
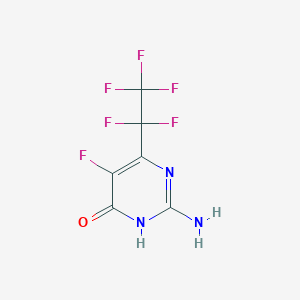
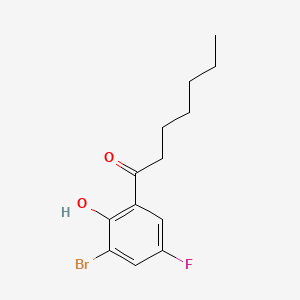
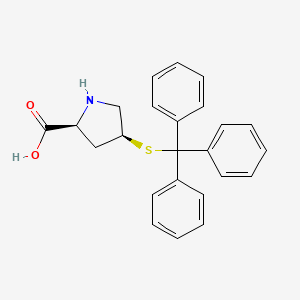
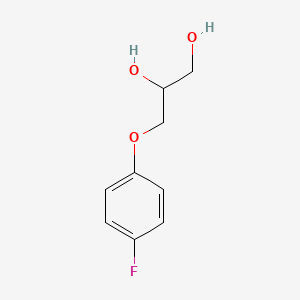
![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
